molecular formula C12H10N2O2 B1371818 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde CAS No. 906353-01-3

4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde

Cat. No.: B1371818
CAS No.: 906353-01-3
M. Wt: 214.22 g/mol
InChI Key: VUPYANPNFUPQQU-UHFFFAOYSA-N
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Description

“4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 906353-01-3 . It has a molecular weight of 214.22 . The IUPAC name for this compound is 4-[(6-methyl-2-pyrazinyl)oxy]benzaldehyde .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H10N2O2/c1-9-6-13-7-12(14-9)16-11-4-2-10(8-15)3-5-11/h2-8H,1H3 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid powder at ambient temperature . It has a boiling point of 72-73 degrees .

Scientific Research Applications

Synthetic Studies in Chemistry

  • Synthesis of Antibacterial Compounds : A study demonstrated the synthesis of alkoxy isoindole-1,3-diones and tetra-azabenzo(f)azulenes using a process involving substituted benzaldehydes. These compounds were then tested for their antibacterial properties, highlighting their potential in chemotherapeutic applications (Ahmed et al., 2006).

Biological and Medicinal Research

  • Study of Metabolic Profiles : In pharmacological research, a study explored the human plasma concentration-time profiles of the partial glucokinase activator PF-04937319 and its metabolites, providing insights into the metabolism and pharmacokinetics of drug candidates (Kamimura et al., 2017).
  • Antimicrobial Activity Assessment : Compounds synthesized from reactions involving substituted benzaldehydes, including derivatives similar to 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde, have been assessed for their antimicrobial activities. This research contributes to the development of new antimicrobial agents (Mohammad et al., 2017).

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation. It could be harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

4-(6-methylpyrazin-2-yl)oxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-9-6-13-7-12(14-9)16-11-4-2-10(8-15)3-5-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPYANPNFUPQQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50640394
Record name 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

906353-01-3
Record name 4-[(6-Methylpyrazin-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50640394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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